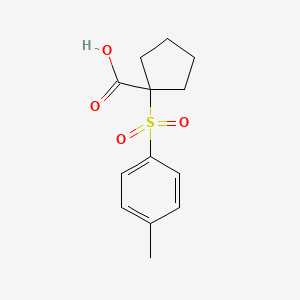

1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss related compounds and functional groups that can provide insights into the description of the compound . Cyclopentane derivatives are of significant interest in drug design due to their potential as bio-isosteres for the carboxylic acid functional group . These compounds can mimic the physical and chemical properties of carboxylic acids, which are commonly found in bioactive molecules.

Synthesis Analysis

The synthesis of cyclopentane derivatives, such as those mentioned in the papers, involves strategic chemical reactions that can be related to the synthesis of "1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid". For instance, the synthesis of cyclopentane-1,2-dione derivatives as potential surrogates for carboxylic acids involves the evaluation of acidity, tautomerism, and hydrogen bonding geometry . Similarly, the synthesis of cyclopentane-1,3-dione derivatives as carboxylic acid isosteres includes the examination of their physical-chemical properties and the comparison with carboxylic acid or tetrazole residues . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of "1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid" would likely exhibit characteristics similar to those of the cyclopentane derivatives discussed in the papers. The crystal structure of a related compound, the proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid, shows heteromeric cyclic carboxylic acid dimers formed through hydrogen-bonding interactions . This suggests that the compound may also form specific hydrogen-bonding patterns due to the presence of the carboxylic acid group.

Chemical Reactions Analysis

The chemical reactions involving cyclopentane derivatives are crucial for understanding the reactivity of "1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid". The Biginelli-like reaction described in the synthesis of hexahydro-2Hcyclopenta[d]pyrimidin-2-ones/thiones using p-dodecylbenzenesulfonic acid (DBSA) as a catalyst is an example of the type of reaction that could be relevant. The cross-aldol condensation and subsequent Michael addition are key steps that could be involved in the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their structural features. The papers indicate that cyclopentane-1,2-diones and cyclopentane-1,3-diones exhibit pKa values typically in the range of carboxylic acids, suggesting strong acidity . These properties, along with tunable lipophilicity and structural versatility, make them valuable in drug design. It can be inferred that "1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid" would also have similar acidity and could be tailored for specific lipophilicity, which is important for its potential biological activity.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Synthesis of Heterocycles : Research has shown the utility of related sulfonate esters in synthesizing pyridyl-substituted five-membered heterocycles, indicating potential pathways for creating compounds with similar structural frameworks to "1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid" for applications in medicinal chemistry and as p38 MAP kinase inhibitors (Thaher et al., 2008).

Modification of Natural Compounds : Studies on the tosylation of natural compounds, such as betulin, to produce derivatives like betulin 3,28-di-O-tosylate, demonstrate the chemical versatility and potential applications of tosylate derivatives in synthesizing bioactive molecules (Peipiņš et al., 2014).

Synthetic Methodologies : The development of new synthetic methodologies using sulfonate esters, as seen in the multi-gram synthesis of vinylcyclopropyl derivatives, highlights the importance of these compounds in facilitating economical and scalable synthetic routes for complex molecules (Ojo et al., 2014).

Pharmacological and Biological Applications

Drug Design : Cyclopentane-1,3-dione derivatives have been explored as novel isosteres for the carboxylic acid functional group, indicating the potential of cyclopentane derivatives in the design of new drugs, particularly as thromboxane A2 receptor antagonists (Ballatore et al., 2011).

Anticonvulsant Activity : The synthesis and evaluation of amino amides and amino esters based on cyclopentane-1-carboxylic acid derivatives for anticonvulsant activity showcase the therapeutic potential of such structures in developing new treatments for epilepsy (Arustamyan et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4S/c1-10-4-6-11(7-5-10)18(16,17)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXBJKJVRNXBNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2(CCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2521306.png)

![1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2521314.png)

![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2521316.png)

![4-butyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2521322.png)

![N-[2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2521324.png)

![ethyl 4-[(4-bromophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2521325.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2521327.png)

![1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2521328.png)